2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a pyrazole ring and an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 1-benzyl-3,5-dimethyl-1H-pyrazole with a suitable isoindole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like dichloromethane and ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3,5-dimethyl-1H-pyrazole: Shares the pyrazole ring structure but lacks the isoindole dione moiety.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid: Contains a pyrazole ring and a benzoic acid group, differing in the functional groups attached.
Uniqueness
2-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-nitro-1H-isoindole-1,3(2H)-dione is unique due to its combination of a pyrazole ring and an isoindole dione structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H16N4O4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C20H16N4O4/c1-12-18(13(2)22(21-12)11-14-7-4-3-5-8-14)23-19(25)15-9-6-10-16(24(27)28)17(15)20(23)26/h3-10H,11H2,1-2H3 |
InChI Key |
ZJPYGBMYMCHHHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.